molecular formula C12H13NO B15252714 3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile

3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile

Cat. No.: B15252714
M. Wt: 187.24 g/mol
InChI Key: JSZNBTNIFLOAHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile typically involves the reaction of 3-methylphenylacetonitrile with ethyl bromide in the presence of a base, followed by epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, at temperatures ranging from 0°C to 50°C.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF), at room temperature.

    Substitution: Amines, thiols, in solvents like ethanol or methanol, at room temperature to 50°C.

Major Products

Scientific Research Applications

3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and DNA modification .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2,2-dimethyloxirane
  • 3-Methyl-3-(4-methyl-3-pentenyl)oxirane-2-carbaldehyde
  • 2,3-Epoxy-2-methylpentane

Uniqueness

3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO/c1-3-12(11(8-13)14-12)10-6-4-5-9(2)7-10/h4-7,11H,3H2,1-2H3

InChI Key

JSZNBTNIFLOAHF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C2=CC=CC(=C2)C

Origin of Product

United States

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